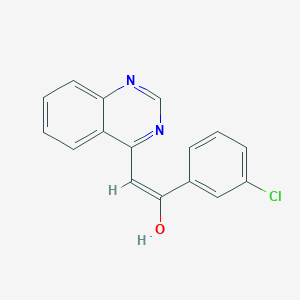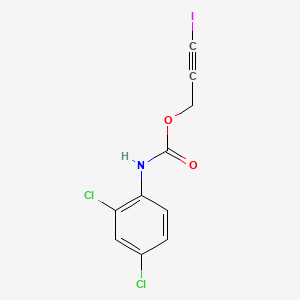![molecular formula C15H10Cl2 B14412845 (2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene] CAS No. 87319-63-9](/img/structure/B14412845.png)
(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] typically involves the cyclopropanation of a fluorene derivative. One common method is the reaction of a fluorene derivative with a dichlorocarbene precursor under basic conditions. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then reacts with the fluorene to form the spirocyclic compound. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium tert-butoxide and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of (2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the risk of side reactions.
化学反応の分析
Types of Reactions
(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The dichlorocyclopropane moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted spirocyclic compounds.
科学的研究の応用
(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its rigid spirocyclic structure.
作用機序
The mechanism of action of (2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target. For example, in biological systems, the compound may interact with cellular proteins, disrupting their function and leading to cell death.
類似化合物との比較
Similar Compounds
- Spiro[cyclopropane-1,9’-xanthene]
- Spiro[cyclopropane-1,9’-anthracene]
- Spiro[cyclopropane-1,9’-phenanthrene]
Uniqueness
(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9’-fluorene] is unique due to its specific (2R,3S) stereochemistry and the presence of two chlorine atoms on the cyclopropane ring. This configuration imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, compared to other spirocyclic compounds.
特性
CAS番号 |
87319-63-9 |
|---|---|
分子式 |
C15H10Cl2 |
分子量 |
261.1 g/mol |
IUPAC名 |
(2S,3R)-2,3-dichlorospiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C15H10Cl2/c16-13-14(17)15(13)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8,13-14H/t13-,14+ |
InChIキー |
GOTAYWHLWYGNQD-OKILXGFUSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24[C@@H]([C@@H]4Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C(C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


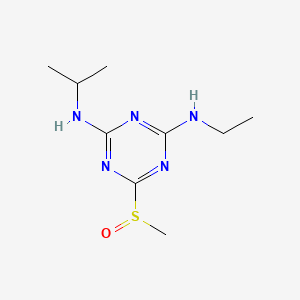
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
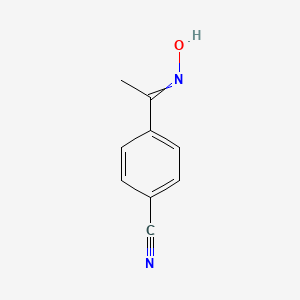
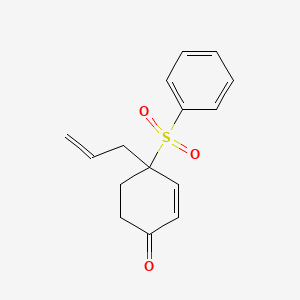
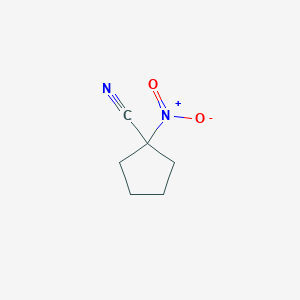
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
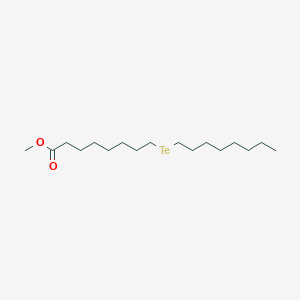
![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)

